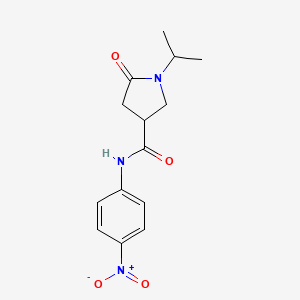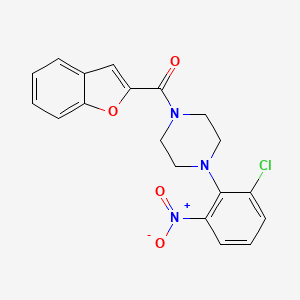![molecular formula C16H17N3O6S2 B4108816 3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4108816.png)
3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide
Descripción general
Descripción
3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide, also known as NPSB, is a chemical compound with a molecular formula of C16H19N3O6S2. It is a sulfonamide-based compound that has been extensively studied for its potential use in various scientific research applications.
Aplicaciones Científicas De Investigación
3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide has been studied for its potential use in various scientific research applications. One of the most promising applications is its use as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer. Inhibition of CA IX has been shown to reduce tumor growth and increase the effectiveness of chemotherapy. 3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide has also been studied for its potential use as a fluorescent probe for imaging of cancer cells.
Mecanismo De Acción
3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide inhibits CA IX by binding to its active site and blocking the enzyme's ability to catalyze the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and increase the effectiveness of chemotherapy.
Biochemical and Physiological Effects
In addition to its inhibition of CA IX, 3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme carbonic anhydrase II (CA II), which is involved in the regulation of acid-base balance in the body. 3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide has also been shown to inhibit the activity of the enzyme cytochrome P450 3A4 (CYP3A4), which is involved in the metabolism of many drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide in lab experiments is its selectivity for CA IX. This allows researchers to specifically target this enzyme without affecting other carbonic anhydrase isoforms. However, one limitation of using 3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide is its relatively low potency compared to other CA IX inhibitors. This may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on 3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide. One area of interest is the development of more potent derivatives of 3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide that can be used in cancer treatment. Another area of interest is the use of 3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide as a tool for studying the role of CA IX in cancer biology. Finally, the development of new imaging techniques using 3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide as a fluorescent probe could lead to improved diagnosis and treatment of cancer.
Conclusion
In conclusion, 3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide is a promising compound that has been extensively studied for its potential use in various scientific research applications. Its selectivity for CA IX makes it a valuable tool for studying this enzyme's role in cancer biology, and its inhibition of CA IX has potential therapeutic applications in cancer treatment. Further research is needed to fully explore the potential of 3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide and its derivatives in these areas.
Propiedades
IUPAC Name |
3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S2/c20-19(21)14-4-3-5-16(12-14)26(22,23)17-13-6-8-15(9-7-13)27(24,25)18-10-1-2-11-18/h3-9,12,17H,1-2,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKSSRBFZKVTEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[3-(ethoxymethyl)-4-methoxybenzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4108735.png)
![1-[2-(diethylamino)ethyl]-N-(1-naphthylmethyl)-1H-benzimidazol-2-amine](/img/structure/B4108744.png)
![methyl 4-[1-(4-fluorobenzyl)-3-(4-methoxyphenoxy)-4-oxo-2-azetidinyl]benzoate](/img/structure/B4108753.png)
![2-adamantyl[5-(4-benzoyl-1-piperazinyl)-2-nitrophenyl]amine](/img/structure/B4108758.png)
![N-[1]benzofuro[3,2-d]pyrimidin-4-ylphenylalanine](/img/structure/B4108771.png)

![1-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylphthalazine](/img/structure/B4108799.png)
![N-isobutyl-2,4-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B4108811.png)

![4-{4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B4108819.png)


![N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4108844.png)
![1-(2-chloro-6-nitrophenyl)-4-[(4-cyclohexylphenoxy)acetyl]piperazine](/img/structure/B4108850.png)